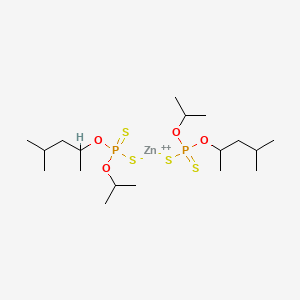
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is commonly used as an additive in lubricants and oils to enhance their anti-wear and anti-oxidation properties . This compound is part of the zinc dialkyldithiophosphate family, which has been extensively studied for its beneficial effects in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate typically involves the reaction of phosphorodithioic acid with zinc oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
2(RO)P(S)SH+ZnO→
生物活性
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate, also known as zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isopropyl)) dithiophosphate, is an organometallic compound widely used in industrial applications, particularly as an anti-wear agent in lubricants. Its biological activity has garnered attention due to its potential toxicological effects and environmental implications.
Chemical Structure and Properties
- Molecular Formula : C18H40O4P2S4Zn
- Molar Mass : 576.105 g/mol
- Appearance : Viscous amber liquid
- Solubility : Soluble in organic solvents; limited solubility in water
The compound's structure features a dithiophosphate backbone, which is known for its stability and unique reactivity under various conditions. Its synthesis typically involves the reaction of phosphoric acid with sulfurized sulfoxides, yielding a compound that exhibits both lubricating and antioxidant properties.
Biological Activity and Toxicity
This compound has been evaluated for its biological effects, particularly regarding its toxicity profile:
- Toxicity Levels : The acute oral LD50 (lethal dose for 50% of the population) is reported between 2000 to 5000 mg/kg in rats, indicating moderate systemic toxicity.
- Skin Irritation : Studies have shown that the compound can cause skin irritation upon dermal exposure .
- Reproductive Toxicity : Animal studies suggest potential reproductive toxicity, necessitating caution in handling and application.
Environmental Impact
The ecological assessment of this compound reveals significant concerns regarding its persistence and bioaccumulation potential:
- Persistence : The compound has a predicted biodegradation half-life exceeding 182 days in aquatic environments and over 365 days in sediments .
- Aquatic Toxicity : It is classified as inherently toxic to aquatic organisms, raising concerns about its environmental impact when released into water bodies .
Case Study 1: Toxicological Assessment
A comprehensive screening assessment conducted by Environment Canada highlighted the compound's potential to bioaccumulate and persist in the environment. The study concluded that while the predicted environmental concentrations (PECs) were below no-effect levels for aquatic life, continued monitoring is essential due to the compound's high persistence .
Case Study 2: Industrial Use and Safety
Research on the use of this compound in lubricants indicates that while it enhances performance by reducing wear and tear on machinery, safety data sheets emphasize the need for protective measures during handling due to its irritant properties .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Zinc bis(O,O-bis(1,3-dimethylbutyl)dithiophosphate) | CHOPSZn | Anti-wear agent | Contains two types of alkyl groups |
| This compound | C18H40O4P2S4Zn | Lubricant additive | Different alkyl substituents |
| Zinc O,O-bis(4-methyl-2-pentyl)dithiophosphate | CHOPSZn | Anti-wear properties | Variation in alkyl chain length |
This table illustrates how variations in alkyl groups influence the biological activity and effectiveness of these dithiophosphate compounds.
科学研究应用
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C18H40O4P2S4Zn . It belongs to the class of organometallic compounds and is a zinc-containing compound . It is also known by several synonyms, including Zinc O,O-bis(1,3-dimethylbutyl & isopropyl)dithiophosphate , and is identified by the PubChem CID 22833379 .
Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, information regarding the applications of related compounds such as zinc dialkyldithiophosphates and zinc bis(1,3-dimethylbutyl) dithiophosphate can provide insight.
Uses in Lubricants and Industrial Fluids:
- Lubricant Additive: this compound is used as a lubricant additive .
- Anti-Wear Agent: Zinc dialkyldithiophosphates are generally used as anti-wear inhibitors in engine and hydraulic equipment parts .
- Antioxidant: These compounds also function as antioxidants in lubricating oils .
- Industrial Applications: They are found in industrial oils, hydraulic fluids, and metalworking fluids .
- Motor Vehicle Industry: this compound is used in the manufacture, maintenance, and repair of motor vehicles and motorcycles .
- Fuel Manufacture: It is also used in the manufacture of automotive fuel .
Environmental Considerations:
- Aquatic Safety: Screening assessments suggest that under moderately conservative industrial exposure scenarios, the predicted environmental concentration of zinc BDBP in water is below the predicted no-effect concentration for aquatic life .
- Consumer Release: Even with conservative assumptions, exposure levels resulting from consumer release down the drain are unlikely to exceed the aquatic predicted no-effect concentration .
Other Potential Applications:
属性
CAS 编号 |
84605-29-8 |
|---|---|
分子式 |
C18H40O4P2S4Zn |
分子量 |
576.1 g/mol |
IUPAC 名称 |
zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |
InChI 键 |
ZLJYMIJYVMPKAH-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















